molecular formula C16H23N3O2S B4643620 N-(4-ACETYLPHENYL)-N'-(3-MORPHOLINOPROPYL)THIOUREA

N-(4-ACETYLPHENYL)-N'-(3-MORPHOLINOPROPYL)THIOUREA

Cat. No.: B4643620
M. Wt: 321.4 g/mol
InChI Key: ITYVQBODKFOESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ACETYLPHENYL)-N’-(3-MORPHOLINOPROPYL)THIOUREA is a thiourea derivative that has potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Thiourea derivatives are known for their diverse biological activities and are often studied for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-N’-(3-MORPHOLINOPROPYL)THIOUREA typically involves the reaction of 4-acetylphenyl isothiocyanate with 3-morpholinopropylamine. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-N’-(3-MORPHOLINOPROPYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to form alcohol derivatives.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-N’-(3-MORPHOLINOPROPYL)THIOUREA involves its interaction with specific molecular targets and pathways. The thiourea moiety can interact with enzymes and proteins, potentially inhibiting their activity. The acetylphenyl and morpholinopropyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: A simpler thiourea derivative with known biological activities.

    N-(4-Methylphenyl)-N’-(3-Morpholinopropyl)thiourea: A structurally similar compound with a methyl group instead of an acetyl group.

Uniqueness

N-(4-ACETYLPHENYL)-N’-(3-MORPHOLINOPROPYL)THIOUREA is unique due to the presence of both the acetylphenyl and morpholinopropyl groups, which may enhance its biological activity and specificity compared to other thiourea derivatives.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-13(20)14-3-5-15(6-4-14)18-16(22)17-7-2-8-19-9-11-21-12-10-19/h3-6H,2,7-12H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYVQBODKFOESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ACETYLPHENYL)-N'-(3-MORPHOLINOPROPYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
N-(4-ACETYLPHENYL)-N'-(3-MORPHOLINOPROPYL)THIOUREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-ACETYLPHENYL)-N'-(3-MORPHOLINOPROPYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-ACETYLPHENYL)-N'-(3-MORPHOLINOPROPYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
N-(4-ACETYLPHENYL)-N'-(3-MORPHOLINOPROPYL)THIOUREA
Reactant of Route 6
Reactant of Route 6
N-(4-ACETYLPHENYL)-N'-(3-MORPHOLINOPROPYL)THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.